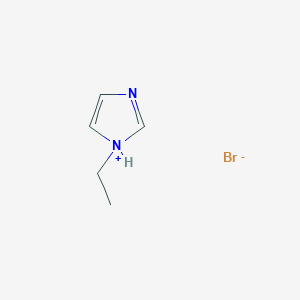

1-ethylimidazolium bromide

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.BrH/c1-2-7-4-3-6-5-7;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGNWPJSJGAIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Purification Protocols for 1 Ethylimidazolium Bromide

Quaternization Reactions and Mechanistic Considerations in 1-Ethylimidazolium Bromide Synthesis

The formation of the 1-ethylimidazolium cation is primarily achieved through a quaternization reaction, which involves the alkylation of an imidazole (B134444) ring. This reaction is a cornerstone in the synthesis of a wide array of imidazolium-based ionic liquids.

The fundamental mechanism for the synthesis of 1,3-dialkylimidazolium salts is the SN2 (bimolecular nucleophilic substitution) reaction. nih.gov In this process, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent, such as an alkyl halide. nih.gov The reaction proceeds via a transition state where the nucleophile attacks and the leaving group departs simultaneously. mdpi.com The quaternization of the nitrogen atom in the imidazole ring is typically achieved by reacting it with alkyl halides or dialkyl sulfates. wjpsonline.com Factors such as steric hindrance around the nitrogen atom and the electronic properties of both the imidazole substrate and the alkylating agent can significantly influence the reaction's course and efficiency. mdpi.com

The most direct and common method for synthesizing this compound involves the direct alkylation of an N-substituted imidazole with 1-bromoethane. For instance, the synthesis of the closely related 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) is accomplished by reacting 1-methylimidazole (B24206) with ethyl bromide. rroij.com This reaction can be carried out under various conditions, often heated to ensure a reasonable reaction rate and high yield. rroij.comchemicalbook.com The resulting product is typically a solid or a viscous liquid at room temperature. rroij.comchemicalbook.com

The reaction conditions for direct alkylation can be optimized to improve yield and purity. These conditions include the choice of solvent, reaction temperature, and duration. Some syntheses are performed in solvents like toluene (B28343) or acetonitrile, while others are conducted neat (without a solvent). chemicalbook.com

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methylimidazole, 1-Bromobutane | None | 70 | 48 | 85 | rroij.com |

| 1-Methylimidazole, Ethyl Bromide | Toluene | 40 | 24 | 98 | chemicalbook.com |

| 1-Methylimidazole, Alkyl Bromides | None | 60 | 24 | N/A | nih.gov |

To overcome the limitations of conventional batch procedures, such as long reaction times and thermal control issues with exothermic alkylation reactions, alternative synthetic strategies have been developed. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an efficient method for synthesizing imidazolium-based ionic liquids. nih.govscientific.net This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. nih.gov For example, the synthesis of imidazolium (B1220033) derivatives under microwave conditions (300 W, 80 °C) has been shown to be highly effective. nih.gov

Microreactor Technology: The use of continuously operating microreactor systems represents a significant process intensification for ionic liquid synthesis. rsc.orgresearchgate.net Microreactors offer superior thermal control over the strongly exothermic alkylation reaction, even at elevated temperatures, which allows for high reaction rates in a solvent-free manner while maintaining high product purity (above 99%). rsc.orgresearchgate.net This technology can increase the space-time yield by more than twentyfold compared to traditional batch processes. rsc.org

Anion Exchange Methodologies for Functionalized 1-Ethylimidazolium Derivatives

Once this compound is synthesized, the bromide anion can be replaced with other anions through a process called metathesis or anion exchange. This allows for the "tuning" of the ionic liquid's physicochemical properties for specific applications. nih.gov This step is crucial as properties like water solubility, viscosity, and thermal stability are highly dependent on the anion. google.comnih.gov

The anion exchange is typically performed by reacting the this compound with an alkali metal salt of the desired anion. nih.govamazonaws.com For instance, to prepare 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430), the corresponding bromide salt is reacted with sodium tetrafluoroborate in a suitable solvent like water. google.com Similarly, other anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) can be introduced. nih.gov The reaction often results in the precipitation of the inorganic halide salt (e.g., sodium bromide), which can be removed by filtration. nih.gov

Another common method involves a biphasic reaction system. The imidazolium bromide is dissolved in an organic solvent like dichloromethane (B109758) (DCM), which is then mixed with an aqueous solution of the new anion's salt. nih.gov After the exchange, the two immiscible layers are separated, and the organic layer containing the new ionic liquid is collected, dried, and the solvent is evaporated. nih.gov The use of basic ion-exchange resins is another viable route to produce different derivatives, for example, by first creating the hydroxide (B78521) form of the ionic liquid, which is then neutralized with the desired acid. researchgate.net

Optimization of Purification Techniques for High-Purity this compound

The purity of ionic liquids is paramount, as even trace impurities can significantly alter their physical and chemical properties, leading to non-reproducible results in research and industrial applications. researchgate.netacs.org Therefore, rigorous purification techniques are essential following the initial synthesis.

Common purification steps for crude this compound include washing the product with solvents like diethyl ether or ethyl acetate (B1210297) to remove unreacted starting materials and non-polar impurities. nih.gov The product is then typically dried under high vacuum at an elevated temperature to remove any residual volatile compounds. nih.govchemicalbook.com For colored impurities, treatment with decolorizing charcoal (activated carbon) is an effective method. google.com The mixture is heated with charcoal, and then the charcoal is removed by filtration to yield a colorless solution. google.com

One of the most critical impurities to remove from ionic liquids prepared via metathesis is the residual starting halide (e.g., bromide). amazonaws.com Halide impurities can negatively impact the ionic liquid's performance, especially in electrochemical applications and catalysis. amazonaws.com

Several methods are employed for halide removal:

Solvent Extraction: A common technique is liquid-liquid extraction. The ionic liquid can be dissolved in water and extracted with an organic solvent like dichloromethane. This process can be repeated multiple times to ensure the halide ions, which are more soluble in the aqueous phase, are effectively removed. google.comgoogle.com

Activated Carbon Treatment: As mentioned, activated carbon is used to remove colored by-products that may form during the synthesis. google.com

Filtration through Silica (B1680970): Passing a solution of the ionic liquid through a plug of silica gel can help remove certain impurities. google.com

Silver Nitrate (B79036) Test: A qualitative "silver nitrate test" is often used on the aqueous washings during purification. The absence of a silver halide precipitate indicates that the halide concentration in the ionic liquid is very low (typically below 10 ppm). amazonaws.com

The presence of impurities, particularly water and halides, can have a profound effect on the physicochemical properties of ionic liquids and the outcomes of experiments in which they are used. amazonaws.comresearchgate.net

Physicochemical Properties: Halide impurities are known to increase the viscosity and decrease the density of ionic liquids. amazonaws.com The melting point can also be significantly affected by impurities, leading to inconsistent data in the literature. researchgate.net

Reaction Outcomes: In catalysis, impurities in the ionic liquid can significantly affect reaction rates and selectivity. researchgate.net A well-documented example is the synthesis of nanoparticles. It has been demonstrated that trace amounts of common impurities like water, chloride, and unreacted 1-methylimidazole cause significant deviations in the size and shape of silver nanoparticles, leading to polydisperse and irregularly shaped particles. acs.org Therefore, using high-purity ionic liquids is crucial for obtaining reproducible and reliable scientific data. researchgate.net

Atom Economy and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly pivotal in the synthesis of ionic liquids, including this compound. A important metric in this regard is atom economy, which assesses the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com Sustainable synthesis strategies for this compound focus on maximizing atom economy, minimizing waste, and employing environmentally benign reaction conditions.

The primary synthesis route for this compound is the quaternization of 1-ethylimidazole (B1293685) with bromoethane (B45996). This reaction, in its ideal form, represents an addition reaction where all atoms of the reactants are incorporated into the final product, thus achieving a theoretical 100% atom economy. rsc.org The reaction is typically as follows:

C₅H₈N₂ (1-ethylimidazole) + C₂H₅Br (bromoethane) → [C₇H₁₃N₂]Br (this compound)

Conventional Synthesis

Microwave-Assisted Synthesis

Solvent-Free Synthesis

Conducting the synthesis of this compound under solvent-free conditions is a key objective for a truly sustainable process. This approach simplifies the work-up procedure, reduces waste, and lowers costs associated with solvent purchase and disposal. The reaction between 1-ethylimidazole and bromoethane can be carried out neat, particularly with methods like microwave heating that can facilitate the reaction between the liquid reactants.

A comparative analysis of these synthetic strategies highlights the advantages of more modern approaches in terms of sustainability. The following table provides a theoretical comparison based on typical reaction parameters for the synthesis of a closely related ionic liquid, 1-ethyl-3-methylimidazolium bromide, which serves as a good model for this compound.

| Synthetic Strategy | Typical Reaction Time | Solvent Usage | Theoretical Atom Economy | Key Sustainability Advantages |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Often requires a solvent (e.g., toluene, acetonitrile) | 100% (for the reaction itself, but lower for the overall process with solvent) | Well-established and straightforward methodology. |

| Microwave-Assisted Synthesis (MAOS) | Minutes to a few hours | Can often be performed solvent-free | 100% | Reduced reaction time, lower energy consumption, potential for solvent-free conditions. |

| Solvent-Free Synthesis | Variable (can be combined with MAOS for faster reactions) | None | 100% | Eliminates solvent waste, simplifies purification, reduces environmental impact. |

Spectroscopic Elucidation of Molecular and Supramolecular Structures of 1 Ethylimidazolium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of 1-Ethylimidazolium Bromide Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the 1-ethylimidazolium cation.

In the ¹H NMR spectrum, the proton attached to the C2 carbon of the imidazolium (B1220033) ring is the most deshielded and therefore appears at the most downfield chemical shift. This is due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. The chemical shifts of the imidazolium ring protons are particularly sensitive to the nature of the anion and the solvent, reflecting the significant role of hydrogen bonding and other intermolecular interactions.

Similarly, in the ¹³C NMR spectrum, the C2 carbon resonates at the most downfield position. The chemical shifts of the C4 and C5 carbons appear at intermediate values, while the carbons of the ethyl group are the most shielded and appear further upfield. The precise chemical shifts can vary depending on factors such as concentration, temperature, and the specific solvent used.

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| C2-H | ~9.98 | - | rroij.com |

| C4-H / C5-H | ~7.75 | ~123.77 / ~122.18 | rroij.com |

| N-CH₂-CH₃ | ~4.36 | ~49.57 | rroij.com |

| N-CH₃ | ~4.12 | ~36.61 | rroij.com |

| N-CH₂-CH₃ | ~1.42 | ~13.34 | rroij.com |

Computational Chemistry and Theoretical Modeling of 1 Ethylimidazolium Bromide Systems

Quantum Chemical Calculations (Density Functional Theory, MP2) for Electronic Structure, Energetics, and Ion-Pair Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the electronic structure, energetics, and the nature of ion-pair interactions in 1-ethylimidazolium bromide systems. pku.edu.cn These methods provide detailed insights into the fundamental forces governing the behavior of this ionic liquid.

DFT calculations, such as those using the B3LYP functional with the 6-311++G(d,p) basis set, have been successfully employed to optimize the geometries of ion clusters of 1-ethylimidazolium with various anions, including bromide. pku.edu.cn These calculations have shown good agreement with experimental results for vibrational spectra. Furthermore, a linear correlation has been observed between the melting point and the interaction energy for {[EMIM]₂Xn'}(n'-2)- models. pku.edu.cn

Studies combining experimental techniques with quantum chemical calculations have investigated the effect of different halide anions on the interionic interactions in 1-ethyl-3-methylimidazolium-based ionic liquids. researchgate.net For instance, in the neat ionic liquid, it has been shown that the C-H moieties of the imidazolium (B1220033) cation form short contacts with three bromide anions, while two additional bromide anions are positioned above and below the imidazolium ring. nih.gov

The thermal decomposition of 1-ethyl-3-methylimidazolium (B1214524) bromide has also been investigated using DFT. These studies support an Sₙ2 mechanism for the reverse reaction, where the bromide ion attacks the methyl or ethyl group of the cation. dtic.mil The calculated activation barriers for these decomposition pathways are in good agreement with experimental findings. dtic.milacs.org

Calculated Activation Energies for Decomposition of 1-Ethyl-3-methylimidazolium Bromide

| Reaction | Level of Theory | Activation Energy (kJ/mol) |

|---|---|---|

| CH₃Br Formation | M06/6-31+G(d,p) | 133.1 |

| C₂H₅Br Formation | M06/6-31+G(d,p) | 138.1 |

| Reference: dtic.mil | | |

This table showcases the calculated activation energies for the two primary decomposition pathways of 1-ethyl-3-methylimidazolium bromide, as determined by DFT calculations.

The 1-ethylimidazolium cation can exist in different conformations due to the rotation of the ethyl group. Quantum chemical calculations have been used to analyze the potential energy surfaces of these conformers and their interactions with the bromide anion. researchgate.net The presence of planar and non-planar conformers of the [C₂C₁im]⁺ cation has been identified through Raman spectroscopy and confirmed by DFT calculations. researchgate.net The relative energies of these conformers are influenced by the surrounding environment and the nature of the anion.

In the gas phase, the interaction between the cation and anion is strong, leading to specific ion pair configurations. DFT calculations can map out the potential energy surface, revealing the most stable geometries and the energy barriers for interconversion between different conformers. This information is crucial for understanding the microscopic structure and dynamics of the ionic liquid.

Hydrogen bonding plays a pivotal role in determining the structure and properties of this compound. The primary hydrogen bond donors are the hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, which is the most acidic. The bromide anion acts as a strong hydrogen bond acceptor.

Quantum chemical calculations have provided detailed insights into the nature and strength of these hydrogen bonds. nih.gov In the neat ionic liquid, simulations suggest that all three imidazolium C-H moieties of the solvated cation form short contacts with three bromide anions. nih.gov In aqueous solutions, both direct C-H···Br⁻ and water-mediated C-H···OH₂ hydrogen bonds are observed and are found to be of approximately equal strength. nih.gov

The enthalpy of these hydrogen bonds can be estimated using empirical correlations based on spectroscopic data and quantum chemical calculations. In the liquid state, the enthalpy of these hydrogen bonds is estimated to be around 1.4 kcal·mol⁻¹. researchgate.netnih.gov In the gas phase, for a charged species like [Emim]₂Br⁺, this value increases significantly to 5.6 kcal·mol⁻¹. researchgate.netnih.gov The formation of solvent-shared ion pairs in aqueous solutions, where water molecules are situated between the cation and anion, leads to distinct changes in the vibrational frequencies of the C-H bonds, which can be used to differentiate between different types of solvated ion pairs. nih.gov

Estimated Hydrogen Bond Enthalpies in this compound Systems

| System | Interaction | Estimated Enthalpy (kcal·mol⁻¹) |

|---|---|---|

| Liquid State | C-H···Br⁻ / C-H···OH₂ | ~1.4 |

| Gas Phase ([Emim]₂Br⁺) | C-H···Br⁻ | 5.6 |

| Reference: researchgate.netnih.gov | | |

This table summarizes the estimated enthalpies for hydrogen bonds in different environments, highlighting the significant influence of the phase on the interaction strength.

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms and molecules. For this compound, MD simulations have provided valuable insights into its structural organization, dynamic properties, and phase behavior. nih.govnih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, MD simulations can track the trajectories of all particles in the system, allowing for the calculation of various macroscopic and microscopic properties.

MD simulations have been successfully used to investigate the solid-liquid phase transition of 1-ethyl-3-methylimidazolium bromide. nih.govaip.org By monitoring properties such as energy, density, diffusion coefficient, and translational order parameter as a function of temperature, the melting point of the ionic liquid can be determined. Various methods, including direct heating, hysteresis, void-nucleation, sandwich, and microcanonical ensemble approaches, have been employed to simulate the melting process. nih.govaip.org

The void-nucleation and microcanonical ensemble methods have been found to be particularly effective in predicting the melting point, with results showing good agreement with experimental values. nih.govaip.org For example, the void-nucleation method predicted a melting point of 370 ± 6 K, which is only 5.1% higher than the experimental value of 352 K. aip.org The microcanonical ensemble method yielded melting points of 364 ± 3 K, 365 ± 3 K, and 367 ± 3 K when merging along different axes, which are 3.4%, 3.7%, and 4.3% higher than the experimental value, respectively. aip.org

Simulated Melting Points of 1-Ethyl-3-methylimidazolium Bromide

| Simulation Method | Predicted Melting Point (K) | Deviation from Experimental (352 K) |

|---|---|---|

| Void-Nucleation | 370 ± 6 | +5.1% |

| Microcanonical Ensemble (x-axis) | 364 ± 3 | +3.4% |

| Microcanonical Ensemble (y-axis) | 365 ± 3 | +3.7% |

| Microcanonical Ensemble (z-axis) | 367 ± 3 | +4.3% |

| Hysteresis | 429 ± 8 | +21.9% |

| Sandwich (anisotropic NPT, x-axis) | 403 ± 4 | +14.5% |

| Sandwich (anisotropic NPT, y-axis) | 393 ± 4 | +11.6% |

| Sandwich (isotropic NPT, y-axis) | 375 ± 4 | +6.5% |

| Direct Heating | 547 ± 8 | +55.4% |

| Reference: nih.govaip.org | | |

This interactive table presents the melting points of 1-ethyl-3-methylimidazolium bromide as determined by various molecular dynamics simulation methods, along with their deviation from the experimental value.

MD simulations have also been used to study the thermal decomposition of 1-ethyl-3-methylimidazolium bromide. These simulations, in conjunction with experimental techniques, have helped to elucidate the decomposition mechanism, which is believed to occur via an Sₙ2 type reaction. acs.orgnih.gov

MD simulations have been extensively used to study the behavior of this compound in aqueous solutions. These studies have revealed that the solvation and aggregation behavior is highly dependent on the concentration of the ionic liquid and the length of the alkyl chain on the imidazolium cation. nih.govpsu.edu

For 1-ethyl-3-methylimidazolium bromide, aqueous solutions have been found to remain isotropic even at high concentrations, indicating no significant aggregation of the cations. psu.edu However, for imidazolium-based ionic liquids with longer alkyl chains, spontaneous self-assembly into quasi-spherical aggregates is observed. nih.govnih.gov In these aggregates, the alkyl tails are buried in the core to minimize contact with water, while the polar imidazolium headgroups are exposed to the aqueous environment. nih.govnih.gov

The dynamics of solvation have also been investigated using MD simulations. These studies have shown that both equilibrium and nonequilibrium solvation dynamics are characterized by at least two distinct time scales: a very fast subpicosecond inertial component followed by a slower diffusive component. arxiv.org The initial fast relaxation is often dominated by the motions of a few ions in the immediate vicinity of the solute. arxiv.org

Development and Validation of Force Fields for this compound in Atomistic and Coarse-Grained Models

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between the atoms. Several force fields, such as AMBER, OPLS, and CHARMM, have been adapted and optimized for the simulation of ionic liquids. aip.org

For this compound and related imidazolium-based ionic liquids, specific all-atom force fields have been developed and validated against experimental data. aip.org These force fields typically include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). The parameters for these terms are often derived from quantum chemical calculations and fitted to reproduce experimental properties such as density, heat of vaporization, and crystal structures. nih.gov

United-atom (UA) force fields, where groups of atoms (e.g., CH₂, CH₃) are treated as single interaction sites, have also been developed to reduce the computational cost of simulations. nih.govtandfonline.comresearchgate.net These UA force fields have shown good performance in predicting the liquid densities and transport properties of imidazolium-based ionic liquids. nih.govacs.org

In addition to atomistic models, coarse-grained models have been developed for simulating larger systems and longer timescales. In these models, entire molecules or groups of molecules are represented by a single particle, further reducing the computational expense. The development and validation of accurate force fields for both atomistic and coarse-grained models are essential for advancing the computational study of this compound and other ionic liquids.

Electrochemical Behavior and Interfacial Chemistry of 1 Ethylimidazolium Bromide Based Electrolyte Systems

Voltammetric and Impedance Spectroscopic Investigations of Redox Processes Involving Bromide Anions

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful techniques to probe the redox behavior of bromide anions in 1-ethylimidazolium bromide-based electrolytes. These methods provide insights into the mechanisms of electrooxidation, as well as key transport and kinetic parameters.

The electrooxidation of bromide ions in ionic liquids is a multi-step process. In systems containing 1-ethyl-3-methylimidazolium (B1214524) bromide (EMImBr), the oxidation of the bromide anion (Br⁻) typically proceeds through the formation of the tribromide anion (Br₃⁻), which can be further oxidized to bromine (Br₂). This is observed as distinct voltammetric waves in cyclic voltammograms.

The generally accepted mechanism involves the following steps:

Oxidation of Bromide to Bromine: 2Br⁻ → Br₂ + 2e⁻

Formation of Tribromide: Br₂ + Br⁻ ⇌ Br₃⁻

Br⁻/Br₃⁻

Br₃⁻/Br₂

The high stability of the tribromide ion in many non-aqueous solvents is the reason for the appearance of two distinct oxidation waves, in contrast to the single wave typically seen in aqueous systems.

While specific values for this compound are not extensively reported in the provided context, data from the closely related 1-methyl-3-ethylimidazolium bromide system provides valuable insight. The diffusion coefficients are influenced by the viscosity of the ionic liquid, which is generally higher than that of conventional solvents.

Table 1: Electrochemical Parameters for Bromide and Tribromide in a 1-Methyl-3-Ethylimidazolium Bromide Molten Salt System

| Species | Diffusion Coefficient (D) (cm²/s) | Heterogeneous Rate Constant (kₛ) (cm/s) |

| Bromide (Br⁻) | 3.2 x 10⁻⁷ | 2.0 x 10⁻⁵ |

| Tribromide (Br₃⁻) | 2.7 x 10⁻⁷ | 1.0 x 10⁻⁵ |

Data extracted from studies on 1-methyl-3-ethylimidazolium bromide systems and may serve as an estimate for this compound.

Adsorption and Interfacial Layer Formation at Electrode Surfaces in this compound Electrolytes

The concentration of bromide ions significantly affects the interfacial properties of the electrode. Studies on mixtures of 1-ethyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) show that increasing the bromide concentration leads to changes in the differential capacitance and the potential of zero charge. The specific adsorption of bromide ions at the electrode surface alters the structure of the electrical double layer. This adsorption is influenced by the electrode potential, with bromide ions showing increased adsorption activity at less negative potentials. The presence of bromide can also influence the aggregation behavior of surfactants in solution, which in turn affects interfacial properties like surface tension.

The nature of the electrode material is a critical factor in the interfacial behavior of this compound electrolytes.

Carbon Electrodes: Carbon materials are widely used in electrochemical energy storage devices. In situ X-ray photoelectron spectroscopy (XPS) studies on micro-mesoporous carbon electrodes in a 5 wt% EMImBr/[EMIm][BF₄] electrolyte have directly observed the electrooxidation of Br⁻ to Br₃⁻ and subsequently to Br₂ at positive potentials. The interaction of bromide with the carbon surface is crucial for the performance of supercapacitors and other energy storage systems.

Analogous Electrochemical Systems: Comparative Studies with Other Imidazolium (B1220033) Halide Ionic Liquids

Comparing the electrochemical behavior of this compound with other imidazolium halide ionic liquids provides valuable context and understanding of structure-property relationships.

The adsorption activity of halide ions at the Bi(111) electrode from 1-ethyl-3-methylimidazolium tetrafluoroborate follows the trend Cl⁻ < Br⁻ < I⁻, which is consistent across different solvent systems. This indicates that the fundamental nature of the halide-electrode interaction is similar, although the solvation environment in ionic liquids is distinct from aqueous or organic solutions.

Studies comparing different imidazolium-based ionic liquids have shown that the choice of both the cation and the anion can significantly impact properties like conductivity and viscosity. For instance, the conductivity of ionic liquid-carbon nanotube composites depends on the specific imidazolium cation and the halide anion. The interaction between the imidazolium cation and the halide anion, often through hydrogen bonding, can influence ion pairing and transport properties. Furthermore, comparisons with other halide-containing ionic liquids, such as those with chloride, are important for understanding applications like the electrodeposition of metals.

Phase Behavior, Crystal Engineering, and Supramolecular Organization of 1 Ethylimidazolium Bromide

Crystallographic Studies and Solid-State Structural Determinants of 1-Ethyl-3-methylimidazolium (B1214524) Bromide

The solid-state structure of 1-ethyl-3-methylimidazolium bromide ([C₂mim]Br) is fundamentally dictated by a network of non-covalent interactions. Crystallographic investigations provide critical insights into the spatial arrangement of the 1-ethyl-3-methylimidazolium cations and bromide anions, revealing the determinants of the crystal lattice.

X-ray Powder Diffraction Analysis of Crystalline Phases

X-ray Powder Diffraction (XRD) is a primary technique for identifying the crystalline phases of ionic liquids like 1-ethyl-3-methylimidazolium bromide. vinca.rsrsc.org While detailed single-crystal X-ray diffraction data for this specific compound is not as prevalent in the literature as for some of its analogues, studies on the broader 1-alkyl-3-methylimidazolium bromide series provide significant insights.

X-ray absorption spectroscopy (XAS) has been employed to probe the local coordination structure around the bromide ion in a series of 1-alkyl-3-methylimidazolium bromide salts. nih.gov These studies revealed that the XAS spectrum for 1-ethyl-3-methylimidazolium bromide is distinct from other members of the series with longer alkyl chains (from butyl to decyl). nih.gov This finding suggests that the local molecular arrangement around the bromide anion in solid [C₂mim]Br is unique and differs from the consistent structure observed in its longer-chain counterparts. nih.gov This difference underscores the significant influence of the ethyl group's size and conformation on the immediate coordination sphere of the anion in the crystalline state.

Hydrogen Bonding Networks in Solid-State Architectures

The solid-state architecture of 1-ethyl-3-methylimidazolium bromide is extensively influenced by hydrogen bonding. The primary hydrogen bond donors are the hydrogen atoms on the imidazolium (B1220033) ring, particularly the acidic proton at the C2 position, as well as hydrogens on the ethyl and methyl groups. The bromide anion acts as the primary hydrogen bond acceptor.

Polymorphism and Thermal Transitions in 1-Ethyl-3-methylimidazolium Bromide Crystalline Phases

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in imidazolium-based ionic liquids. researchgate.net These different polymorphs can exhibit distinct physical properties, including melting points and thermal stability.

Studies on analogous compounds, such as 1-butyl-3-methylimidazolium chloride and bromide, show that different rotational isomers of the cation can exist in the crystalline state, leading to polymorphism. researchgate.net The thermal behavior of 1-ethyl-3-methylimidazolium halides has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). dtic.mil TGA-MS studies on 1-ethyl-3-methylimidazolium bromide indicate that thermal decomposition can begin at temperatures significantly lower than the onset temperature observed by DSC. researchgate.netresearchgate.net The decomposition mechanism primarily involves an Sₙ2-type reaction, leading to the evolution of alkyl bromides (methyl bromide and ethyl bromide) and the corresponding alkylimidazoles. researchgate.netresearchgate.net

| Thermal Property | Observation for 1-Ethyl-3-methylimidazolium Bromide |

| Decomposition Onset (DSC) | Begins near 585 K (312 °C) researchgate.net |

| Significant Mass Loss (Isothermal TGA) | Can occur at temperatures as low as 473 K (200 °C) researchgate.net |

| Primary Decomposition Products | Methyl bromide, Ethyl bromide, 1-ethylimidazole (B1293685), 1-methylimidazole (B24206) researchgate.net |

| Decomposition Activation Energy | ~112-118 kJ/mol for the formation of alkyl bromides researchgate.net |

Detection and Resolution of Complex Polymorphic Behavior

The detection and characterization of polymorphism rely on thermoanalytical and spectroscopic methods. DSC is instrumental in identifying solid-solid phase transitions and melting points associated with different polymorphs. For related ionic liquids, it has been shown that the formation of specific crystalline phases can be controlled by the annealing temperature during crystallization. mdpi.com

While specific polymorphs of 1-ethyl-3-methylimidazolium bromide have not been structurally elucidated in detail, the combination of TGA and Mass Spectrometry (MS) has been effective in resolving the complex processes that occur upon heating. researchgate.net This hyphenated technique allows for the identification of volatile decomposition products as they are formed, providing a clearer picture of the thermal transition pathways than TGA alone. researchgate.netresearchgate.net The high sensitivity of VUV photoionization time-of-flight mass spectrometry (VUV PI-TOFMS) has enabled the detection of these decomposition products well below the decomposition temperatures typically reported from TGA, confirming that volatilization occurs via chemical reaction rather than the evaporation of intact ion pairs. researchgate.net

Phase Equilibria and Aqueous Two-Phase Systems (ATPS) Formation with 1-Ethyl-3-methylimidazolium Bromide

Aqueous two-phase systems (ATPS) represent a liquid-liquid extraction technique that can be formed by mixing a water-soluble polymer and a salt, or an ionic liquid and a salt, in an aqueous solution. researchgate.net Imidazolium-based ionic liquids are effective phase-forming components due to their high solubility in water and their ability to be "salted out" by kosmotropic salts.

The formation of an ATPS with an ionic liquid like 1-ethyl-3-methylimidazolium bromide is driven by the strong hydration of the salt ions (e.g., from phosphates, citrates, or carbonates), which reduces the amount of "free" water available to solvate the ionic liquid ions. rsc.org This leads to phase separation, with an ionic liquid-rich top phase and a salt-rich bottom phase. The ability of anions to induce this separation when paired with imidazolium cations has been shown to follow the order: Acetate (B1210297)⁻ > Cl⁻ > Br⁻, indicating that bromide is an effective, albeit slightly less so than chloride, anion for this purpose. researchgate.net

Ion-Pair Solvation Models in Aqueous Solutions

In aqueous solutions, the interactions between the 1-ethyl-3-methylimidazolium cation and the bromide anion are mediated by water molecules. Molecular dynamics simulations and spectroscopic studies provide insight into the nature of ion-pairing and solvation. Two primary models describe the state of ion pairs in solution:

Contact Ion Pair (CIP): The cation and anion are in direct contact, with no intervening water molecules.

Solvent-Shared Ion Pair (SIP): The cation and anion are separated by one or more layers of water molecules.

Quantum mechanical modeling of 1-ethyl-3-methylimidazolium bromide in aqueous solution suggests that in a CIP, the bromide anion is situated on top of the imidazolium ring, while the C-H moieties of the ring form short contacts (hydrogen bonds) with surrounding water molecules. The formation of a CIP versus a SIP produces distinct shifts in the vibrational frequencies of the imidazolium C-H bonds, which can be used to differentiate between these solvation states.

Effect of Water Content on Phase Behavior

The presence of water can significantly influence the phase behavior of 1-ethylimidazolium bromide, primarily through the formation of hydrogen bonds and the disruption of the ionic liquid's crystal lattice. Water molecules can interact with both the bromide anion and the imidazolium cation, leading to changes in the melting point and potentially the formation of hydrates.

Research on analogous imidazolium-based ionic liquids has demonstrated that water generally acts as a freezing point depressant. The extent of this depression is dependent on the water concentration. For instance, in the case of 1-butyl-3-methylimidazolium bromide, the addition of water has been shown to lower its melting point. At certain water concentrations, the formation of stable crystalline hydrates, such as a hemihydrate (IL·0.5H₂O), has been observed. This indicates that water does not simply act as an impurity but can become an integral part of the crystal structure, leading to a complex phase diagram.

The following table illustrates the conceptual effect of water content on the melting point of an imidazolium-based ionic liquid, based on general observations for this class of compounds.

| Water Content (wt%) | Melting Point (°C) | Phase Behavior Notes |

|---|---|---|

| 0 | ~70-73 | Anhydrous crystalline solid. |

| 5 | Lowered | Melting point depression due to disruption of ionic lattice. |

| ~10-20 | Variable | Potential formation of stable crystalline hydrates. |

| >50 | Below 0 | Behaves as an aqueous solution with a depressed freezing point. |

Formation of Ionic Liquid Crystal Phases from this compound Derivatives

Ionic liquid crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids, such as high thermal stability and ionic conductivity, with the anisotropic ordering of liquid crystals. Derivatives of this compound can be engineered to exhibit mesomorphic behavior, typically by the introduction of long alkyl chains to the imidazolium cation.

The formation of liquid crystal phases, or mesophases, in these materials is driven by the micro-segregation of the charged, polar head groups (the imidazolium ring and the bromide anion) and the nonpolar, long alkyl chains. This segregation leads to the formation of ordered, layered structures, most commonly smectic phases. In a smectic A phase, for example, the molecules are arranged in layers with the long axes of the molecules oriented, on average, perpendicular to the layer planes. The ionic regions form distinct sublayers, providing pathways for ionic conduction, while the alkyl chains form interdigitated or non-interdigitated nonpolar layers.

The synthesis of such derivatives typically involves the quaternization of an imidazole (B134444) with a long-chain alkyl bromide, followed by the introduction of the ethyl group. Alternatively, 1-ethylimidazole can be reacted with a long-chain alkyl bromide. The resulting 1-ethyl-3-alkylimidazolium bromide salts, where the alkyl chain is sufficiently long, can then exhibit thermotropic liquid crystalline behavior, transitioning into a mesophase upon heating before becoming an isotropic liquid at higher temperatures.

Advanced Applications and Emerging Research Directions for 1 Ethylimidazolium Bromide in Chemical Synthesis and Materials Science

1-Ethylimidazolium Bromide as a Green Reaction Medium and Catalyst in Organic Synthesis

This compound belongs to the class of ionic liquids (ILs), which are salts that exist in a liquid state at or near room temperature. These compounds have garnered significant attention as potential replacements for traditional volatile organic compounds (VOCs) in chemical processes. Their negligible vapor pressure, high thermal stability, and tunable solvation properties make them attractive candidates for developing more environmentally friendly chemical protocols.

The designation of ionic liquids like this compound as "green" solvents stems primarily from their extremely low volatility. researchgate.net This property significantly reduces air pollution and solvent loss to the atmosphere, a major drawback of conventional organic solvents. researchgate.net Furthermore, many ionic liquids exhibit high thermal stability and can dissolve a wide range of organic, inorganic, and organometallic compounds, making them versatile reaction media. nbinno.com

Beyond serving as a benign reaction medium, this compound and related imidazolium (B1220033) salts can also function as catalysts. Their inherent acidity or basicity, which can be tailored by structural modification, allows them to actively participate in and accelerate chemical reactions. For instance, Brønsted acidic ionic liquids have been successfully employed as both the solvent and catalyst for esterification reactions, yielding good product yields and allowing for easy separation of the ester. rsc.org

In other applications, functionalized imidazolium bromides have demonstrated high catalytic efficiency. For example, 1-(4-bromobutyl)-3-methylimidazolium bromide has been used to catalyze the etherification of alcohols under solvent-free and metal-free conditions. researchgate.net The immiscibility of the ether product with the ionic liquid allows for simple separation by decantation, streamlining the purification process. researchgate.net Similarly, other functionalized imidazolium ILs have been shown to catalyze the conversion of carbohydrates into valuable platform chemicals. rsc.org This dual role as both a non-volatile solvent and a recyclable catalyst underscores the potential of this compound in sustainable chemical synthesis.

Integration of this compound in the Synthesis and Crystallization of Coordination Polymers

Ionic liquids, including this compound and its close analog 1-ethyl-3-methylimidazolium (B1214524) bromide, have emerged as effective media for the synthesis and crystallization of coordination polymers, also known as metal-organic frameworks (MOFs). acs.orgnbinno.com These materials are of great interest due to their potential applications in areas such as gas storage, catalysis, and ion exchange. acs.org The use of ionic liquids in this context, often referred to as ionothermal synthesis, offers advantages over traditional hydrothermal or solvothermal methods.

The excellent solubility of metal salts and organic ligands in ionic liquids can facilitate the formation of crystalline products. acs.org For example, the coordination polymer (EMI)[Cd(BTC)] (where EMI is 1-ethyl-3-methylimidazolium and BTC is 1,3,5-benzenetricarboxylate) was successfully synthesized using 1-ethyl-3-methylimidazolium bromide as the reaction medium. acs.org In this process, the reactants, Cd(NO3)2·4H2O and 1,3,5-benzenetricarboxylic acid, readily dissolved in the molten salt, and upon heating, colorless crystals of the coordination polymer were formed. acs.org

A significant finding from this research is that the imidazolium cation from the ionic liquid can act as a template or structure-directing agent. acs.org In the case of (EMI)[Cd(BTC)], the resulting framework is anionic, and the 1-ethyl-3-methylimidazolium cations are located within the void spaces of the polymer, acting as counterions. acs.org This demonstrates that the cations of the ionic liquid are not merely passive solvent molecules but can be incorporated into the final crystal structure, influencing its architecture and properties. acs.org This templating effect opens up possibilities for the rational design and crystal engineering of novel porous coordination polymers. acs.org

Polymerization Methodologies Utilizing 1-Vinyl-3-ethylimidazolium Bromide Monomers

1-Vinyl-3-ethylimidazolium bromide is a monomeric ionic liquid that can be polymerized to form poly(ionic liquid)s (PILs). These polymers combine the characteristic properties of ionic liquids with the mechanical properties of macromolecules, making them suitable for applications in areas like polymer electrolytes, gas separation membranes, and catalysis. Controlled radical polymerization techniques are crucial for synthesizing well-defined PILs with controlled molecular weights and narrow dispersity.

Cobalt-mediated radical polymerization (CMRP) has proven to be a highly effective technique for the controlled polymerization of "less activated monomers" like vinylimidazolium salts. researchgate.net Research has demonstrated the successful application of CMRP to the polymerization of 1-vinyl-3-ethylimidazolium bromide (VEtImBr) at 30 °C. researchgate.net

The choice of solvent significantly impacts the polymerization kinetics and the quality of the resulting polymer. researchgate.net Studies have shown that when the polymerization is conducted in methanol (B129727) (MeOH), it proceeds in a well-controlled manner, exhibiting a linear increase in molecular weight with monomer conversion and producing polymers with very low dispersities (Mw/Mn ≈ 1.05–1.06). researchgate.net However, the reaction is relatively slow, taking around 10 hours to reach high conversion. researchgate.net

In contrast, using dimethylformamide (DMF) as the solvent leads to a much faster polymerization, with approximately 80% monomer conversion achieved in just 30 minutes. researchgate.net This acceleration comes at the cost of control, as the resulting polymers show a broader molecular weight distribution and the presence of a high molecular weight shoulder, likely due to irreversible coupling reactions. researchgate.net The CMRP technique has also been successfully used to synthesize well-defined diblock copolymers, such as poly(vinyl acetate)-b-poly(1-vinyl-3-ethylimidazolium bromide) (PVAc-b-PVEtImBr), by using a PVAc-Co(acac)2 macroinitiator. researchgate.net

| Solvent | Time (min) | Conversion (%) | Mn,exp (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|

| Methanol (MeOH) | 600 | ~80 | Controlled | 1.05 - 1.06 | researchgate.net |

| Dimethylformamide (DMF) | 30 | ~80 | Less Controlled | Broader, with high MW shoulder | researchgate.net |

Exploration of this compound Interactions with Biomolecules and Biopolymer Systems

Understanding the interactions between ionic liquids and biomolecules is crucial for applications in biotechnology, such as protein stabilization, enzyme catalysis, and biopolymer processing. researchgate.netmdpi.com Studies have investigated the behavior of this compound and its analogs in aqueous solutions containing biomolecules like amino acids. researchgate.net

Volumetric analysis is a powerful tool to probe solute-solute and solute-solvent interactions. The standard partial molar volumes of transfer (ΔtrVΦ0) of amino acids from water to aqueous solutions of 1-ethyl-3-methylimidazolium bromide ([EMIm]Br) provide insight into these interactions. researchgate.net Research has shown that for amino acids like glycine, L-alanine, and L-phenylalanine, the ΔtrVΦ0 values are negative, while for L-arginine, the value is positive. researchgate.net

Negative ΔtrVΦ0 values suggest that the interactions between the ionic liquid ions and the charged centers (zwitterionic groups) of the amino acids are dominant over the interactions between the IL and the hydrophobic side chains of the amino acids. researchgate.net Conversely, the positive value for L-arginine indicates that interactions involving its hydrophilic side chain are more significant. researchgate.net It has been demonstrated that hydrophilic side chains of amino acids interact more strongly with the ionic liquid compared to hydrophobic ones. researchgate.net These weak molecular interactions are complex but essential for understanding the solution chemistry of these systems. researchgate.net

| Amino Acid | ΔtrVΦ0 Value | Dominant Interaction Type | Reference |

|---|---|---|---|

| Glycine | Negative | IL-Zwitterionic Group | researchgate.net |

| L-Alanine | Negative | IL-Zwitterionic Group | researchgate.net |

| L-Phenylalanine | Negative | IL-Zwitterionic Group | researchgate.net |

| L-Arginine | Positive | IL-Hydrophilic Side Chain | researchgate.net |

Volumetric Behavior in Aqueous L-Amino Acid Solutions

The study of the volumetric properties of amino acids in aqueous solutions containing ionic liquids like this compound provides valuable insights into solute-solvent and solute-solute interactions. These interactions are crucial for understanding the behavior of proteins and other biomolecules in complex solvent environments. Research in this area has focused on determining parameters such as apparent molar volume (VΦ), standard partial molar volume (VΦ⁰), and the standard partial molar volume of transfer (ΔtrVΦ⁰).

Investigations into the effect of 1-ethyl-3-methylimidazolium bromide on the volumetric behavior of aqueous solutions of L-amino acids, including glycine, L-alanine, L-arginine, and L-phenylalanine, have been conducted at various temperatures. mdpi.comtandfonline.com The apparent molar volumes and standard partial molar volumes are calculated from experimentally determined density data. mdpi.comtandfonline.com

The standard partial molar volume of transfer (ΔtrVΦ⁰) from water to the aqueous ionic liquid solution is a particularly informative parameter. It quantifies the change in the partial molar volume of the amino acid when it is transferred from a pure water environment to one containing the ionic liquid. The sign and magnitude of ΔtrVΦ⁰ provide information about the nature of the interactions between the amino acid and the ionic liquid.

For instance, studies have shown that the ΔtrVΦ⁰ values for glycine, L-alanine, and L-phenylalanine are negative, while for L-arginine, the value is positive. mdpi.comtandfonline.com Negative transfer volumes suggest that the interactions between the ionic liquid and these amino acids lead to a more compact arrangement, possibly due to the disruption of the hydration shells of the amino acids and the ionic liquid, leading to a net decrease in volume. Conversely, a positive transfer volume for L-arginine indicates an increase in volume, which could be attributed to different types of interactions, such as those involving the charged side chain of arginine. mdpi.com

Furthermore, it has been observed that the values of ΔtrVΦ⁰ generally increase with both increasing temperature and increasing concentration of the ionic liquid. mdpi.comtandfonline.com This suggests that the interactions are temperature and concentration-dependent. The volumetric data obtained from these studies are instrumental in elucidating the complex interplay of forces, including electrostatic, hydrophobic, and hydrophilic interactions, that govern the behavior of amino acids in aqueous ionic liquid solutions. mdpi.com

Table 1: Standard Partial Molar Volumes of Transfer (ΔtrVΦ⁰) of L-Amino Acids from Water to Aqueous 1-Ethyl-3-methylimidazolium Bromide Solutions at 298.15 K

| L-Amino Acid | Molality of [EMIm]Br (mol·kg⁻¹) | ΔtrVΦ⁰ (cm³·mol⁻¹) |

| Glycine | 0.025 | -0.54 |

| 0.055 | -0.98 | |

| L-Alanine | 0.025 | -0.62 |

| 0.055 | -1.15 | |

| L-Arginine | 0.025 | 1.25 |

| 0.055 | 2.31 | |

| L-Phenylalanine | 0.025 | -0.89 |

| 0.055 | -1.65 | |

| Data is for 1-ethyl-3-methylimidazolium bromide, a closely related ionic liquid. |

Modulation of Biopolymer Properties and Structures (excluding biological activity/toxicity)

This compound and similar ionic liquids have been shown to modulate the properties and structures of biopolymers, such as proteins. This modulation is of significant interest in fields like biotechnology and materials science, where controlling the stability, conformation, and aggregation of biopolymers is crucial.

Research has demonstrated that imidazolium-based ionic liquids can influence the secondary structure of proteins. For example, in the presence of 1-butyl-3-methylimidazolium bromide, a reduction in the β-sheet content in the secondary structure of lysozyme (B549824) has been observed. mdpi.com This alteration in the secondary structure can, in turn, affect the protein's stability and tendency to aggregate.

The thermal stability of proteins can also be modulated by these ionic liquids. Studies on lysozyme have shown that the presence of 1-ethyl-3-methylimidazolium-based ionic liquids can lead to an increase in the protein's melting temperature. tandfonline.com This indicates that the ionic liquid can have a stabilizing effect on the protein structure, making it more resistant to denaturation by heat. tandfonline.com

Furthermore, these ionic liquids can influence the aggregation behavior of proteins, such as the formation of amyloid fibrils. Depending on the specific ionic liquid and the conditions, they can either inhibit or promote fibril formation. For instance, 1-butyl-3-methylimidazolium bromide was found to suppress the formation of lysozyme fibrils by reducing the β-sheet content and the exposure of hydrophobic tryptophan residues, which are important for fibrillization. mdpi.com In contrast, other imidazolium-based ionic liquids have been reported to promote lysozyme amyloid aggregation. mdpi.com The effect of 1-ethyl-3-methylimidazolium-based ionic liquids on lysozyme amyloid aggregation has been found to be dose-dependent. nih.govnih.gov

The interactions between the ionic liquid and the biopolymer are complex and can involve electrostatic, hydrophobic, and hydrogen bonding interactions. The specific nature of the cation and anion of the ionic liquid plays a significant role in determining its effect on the biopolymer's structure and properties. nih.gov

Table 2: Effects of 1-Ethyl-3-methylimidazolium-based Ionic Liquids on the Properties of Lysozyme

| Property | Observation | Ionic Liquid System |

| Secondary Structure | Reduction in β-sheet content | 1-Butyl-3-methylimidazolium bromide |

| Thermal Stability | Increase in melting temperature | 1-Ethyl-3-methylimidazolium ethyl sulfate (B86663) and 1-ethyl-3-methylimidazolium |

| Amyloid Aggregation | Inhibition of fibril growth | 1-Butyl-3-methylimidazolium bromide |

| Promotion of amyloid aggregation | Imidazolium-based ionic liquids with organic acid-derived anions | |

| Dose-dependent acceleration of amyloid fibrillization | 1-Ethyl-3-methylimidazolium acetate (B1210297) and 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) | |

| Data is for closely related 1-alkyl-3-methylimidazolium bromide and 1-ethyl-3-methylimidazolium-based ionic liquids. |

常见问题

Basic Research Questions

Q. What are the optimized synthesis protocols for 1-ethylimidazolium bromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 1-methylimidazole with ethyl bromide under controlled conditions. Key parameters include:

- Temperature : Maintaining 50–80°C prevents decomposition while ensuring efficient quaternization .

- Solvent : Polar aprotic solvents like 2-butanone enhance reaction efficiency .

- Molar Ratios : A 1:1.5 molar ratio of 1-methylimidazole to ethyl bromide achieves ~90% yield .

- Purity : Post-synthesis purification via recrystallization or solvent extraction (e.g., methylene chloride) removes unreacted precursors .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-N at ~1550 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR verifies alkyl chain integration and imidazolium ring proton environments (e.g., δ 1.4–1.6 ppm for ethyl CH₃) .

- Elemental Analysis : Confirms empirical formula (e.g., C: 57.62%, H: 4.30%, N: 7.47%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory to avoid skin contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Keep away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., N-alkyl chain length, counterion substitution) impact the physicochemical properties of this compound in catalytic applications?

- Methodological Answer :

- Melting Points : Substituting ethyl with bulkier groups (e.g., benzyl) increases melting points (e.g., 167–223°C) due to steric hindrance .

- Solubility : Longer alkyl chains enhance hydrophobicity, making the ionic liquid suitable for biphasic catalysis .

- Catalytic Activity : Bromide counterions facilitate nucleophilic reactions, while bulkier anions (e.g., TFSI) improve thermal stability .

Q. What computational methods are employed to predict the solvation behavior and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models charge distribution and hydrogen-bonding interactions in solvent systems .

- Molecular Dynamics (MD) Simulations : Predicts diffusion coefficients and viscosity in mixed-solvent environments .

- ACD/Labs Percepta : Estimates physicochemical properties (e.g., logP, solubility) when experimental data is scarce .

Q. How can researchers resolve discrepancies in reported thermophysical data (e.g., melting points) for this compound across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC or Karl Fischer titration to verify sample integrity .

- Standardized Measurement : Employ differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) .

- Cross-Validation : Compare data with structurally analogous ionic liquids (e.g., 1-hexyl-3-methylimidazolium bromide) .

Q. What is the role of this compound as a solvent or catalyst in Heck cross-coupling reactions?

- Methodological Answer :

- Solvent Properties : High polarity stabilizes transition states, accelerating oxidative addition steps .

- Catalytic Synergy : Bromide ions act as weak bases, facilitating Pd(0) regeneration in catalytic cycles .

- Reusability : Ionic liquids enable catalyst recovery via phase separation, reducing Pd leaching .

Q. What are the decomposition pathways of this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (typically >200°C) .

- Mechanistic Studies : Degradation involves Hofmann elimination, producing ethylene and 1-methylimidazole .

- Stabilization Strategies : Additives (e.g., antioxidants) or inert atmospheres (N₂) prolong thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。